![molecular formula C18H26N2O2 B2827723 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]morpholine CAS No. 2418732-61-1](/img/structure/B2827723.png)
4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]morpholine
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Description
Aziridines are a class of organic compounds characterized by a three-membered ring structure composed of two carbon atoms and one nitrogen atom . They are used as building blocks in the synthesis of various complex molecules due to their high reactivity .
Synthesis Analysis
The synthesis of aziridines often involves the reaction of an imine or iminium ion with an alkene in the presence of a catalyst . The exact method can vary depending on the specific reactants and conditions .Molecular Structure Analysis
Aziridines have a three-membered ring, which is highly strained. This strain, combined with the presence of a nitrogen atom in the ring, makes aziridines highly reactive .Chemical Reactions Analysis
Aziridines can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions . The high ring strain and the presence of a nitrogen atom make aziridines susceptible to ring-opening reactions .Physical And Chemical Properties Analysis
Aziridines are generally colorless liquids at room temperature. They are polar due to the presence of a nitrogen atom, and they have a high boiling point due to their ring structure .Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-16(1)12-20-13-17(20)14-22-18-5-3-15(4-6-18)11-19-7-9-21-10-8-19/h3-6,16-17H,1-2,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABIDKYNLQTJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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